molecular formula C24H27ClN4O2S B11257253 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chloro-2,5-dimethylbenzenesulfonamide

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chloro-2,5-dimethylbenzenesulfonamide

Cat. No.: B11257253
M. Wt: 471.0 g/mol
InChI Key: QRCNROURTSRBMJ-UHFFFAOYSA-N
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Description

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an azepane ring, a pyridazine ring, and a sulfonamide group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,6-DIFLUOROBENZAMIDE: Similar structure but with difluorobenzamide instead of chlorodimethylbenzene.

    N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE: Similar structure with difluorobenzene instead of chlorodimethylbenzene.

Uniqueness

The uniqueness of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential therapeutic benefits compared to its analogs.

Properties

Molecular Formula

C24H27ClN4O2S

Molecular Weight

471.0 g/mol

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H27ClN4O2S/c1-17-16-23(18(2)15-21(17)25)32(30,31)28-20-9-7-19(8-10-20)22-11-12-24(27-26-22)29-13-5-3-4-6-14-29/h7-12,15-16,28H,3-6,13-14H2,1-2H3

InChI Key

QRCNROURTSRBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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